1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanone
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Description
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C24H24ClN3O2S2 and its molecular weight is 486.05. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Wound Healing Potential
- A study discussed the synthesis and evaluation of certain derivatives, including those with thiazole and piperazine components, for their in vivo wound-healing potential. It was found that certain compounds significantly enhanced the wound healing process, as evidenced by faster epithelialization and a higher rate of wound contraction compared to the standard treatment. Additionally, an increase in collagenation was observed, indicating a potential application of these compounds in enhancing the wound healing process (Vinaya et al., 2009).
Antidiabetic Properties
- Research on piperazine derivatives identified new antidiabetic compounds, with structure-activity relationship studies leading to the identification of compounds that significantly improved glucose tolerance without adverse effects. These findings indicate the potential of piperazine-based compounds in managing type II diabetes (Le Bihan et al., 1999).
Anti-inflammatory Activity
- A series of compounds, including those with thiazolyl/oxazolyl and piperazine structures, were synthesized and evaluated for their anti-inflammatory activity. One of the compounds was found to exhibit significant anti-inflammatory effects, higher than those of the reference drug phenyl butazone, suggesting a promising direction for developing novel anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S2/c1-17(29)19-4-8-22(9-5-19)27-10-12-28(13-11-27)23(30)14-21-16-32-24(26-21)31-15-18-2-6-20(25)7-3-18/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSPNRQIPAFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.